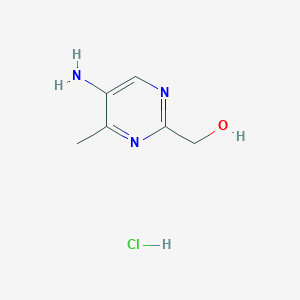
(5-アミノ-4-メチルピリミジン-2-イル)メタノール;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride is a chemical compound with the molecular formula C6H9N3O·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
科学的研究の応用
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for nucleic acid analogs.
Industry: The compound can be used in the production of specialty chemicals or as a reagent in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride typically involves the reaction of 4-methylpyrimidine with formaldehyde and ammonia. The reaction proceeds through a series of steps, including nucleophilic addition and subsequent reduction, to yield the desired product. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
作用機序
The mechanism of action of (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cellular metabolism.
類似化合物との比較
Similar Compounds
4-Amino-5-(aminomethyl)-2-methylpyrimidine: This compound is similar in structure but has an additional amino group.
Uniqueness
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
生物活性
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride is a pyrimidine derivative with notable biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The synthesis of (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride typically involves the reaction of 4-methylpyrimidine with formaldehyde and ammonia. The reaction conditions are crucial, requiring controlled temperature and pH to ensure optimal yield and purity. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity .
The biological activity of (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways and nucleic acid synthesis. Such interactions can lead to significant effects on cell proliferation and survival .
Enzyme Inhibition
Research indicates that (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride may act as an enzyme inhibitor. For example, studies have shown its potential in inhibiting enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapies .
Antiviral Activity
The compound has also been explored for its antiviral properties. Derivatives of pyrimidines have been reported to inhibit viral RNA synthesis by blocking RNA polymerase II, suggesting that (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride may exhibit similar antiviral effects .
Cytotoxicity Studies
Cytotoxicity studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. For instance, it has been shown to exhibit cytotoxic effects against MCF-7 breast cancer cells with IC50 values in the nanomolar range .
Case Studies
Research Applications
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride is utilized in various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.
- Biological Research : In studies focused on enzyme inhibition and cellular metabolism.
- Industrial Applications : In the production of specialty chemicals and as a reagent in chemical processes .
特性
IUPAC Name |
(5-amino-4-methylpyrimidin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-5(7)2-8-6(3-10)9-4;/h2,10H,3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCCBUUNYQRQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














